1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea is a complex organic compound that features a cyclopentyl group, an imidazo[1,2-a]pyridine moiety, and a phenylurea structure
Mechanism of Action
Target of Action
It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine compounds have been known to interact with various targets depending on their specific structure
Biochemical Pathways
Imidazo[1,2-a]pyridine compounds have been associated with a variety of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The exact pathways affected would depend on the specific targets of this compound.
Result of Action
Imidazo[1,2-a]pyridine compounds have been associated with a variety of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The specific effects would depend on the compound’s targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea typically involves multi-step organic synthesis. One common approach is to start with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through condensation reactions involving 2-aminopyridine and various aldehydes or ketones . The cyclopentyl group can be introduced via alkylation reactions, and the phenylurea moiety is usually formed through the reaction of an isocyanate with an amine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate: Known for its α-glucosidase inhibitory activity.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Used in the treatment of various diseases, including cancer and cardiovascular diseases.
Uniqueness
1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopentyl-3-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-7-6-12-24-13-18(22-19(14)24)16-10-4-5-11-17(16)23-20(25)21-15-8-2-3-9-15/h4-7,10-13,15H,2-3,8-9H2,1H3,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTUPVZBHQATEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.